

discovery and history of indene compounds in chemistry

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Compound of Interest

Compound Name: *1H-Indene-2-butanoic acid*

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An In-depth Technical Guide to the Discovery and History of Indene Compounds

Executive Summary

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring.^[1] First isolated from coal tar, this colorless to pale yellow liquid has traversed a significant historical path from a simple industrial byproduct to a cornerstone in materials science and a privileged scaffold in medicinal chemistry.^{[1][2][3]} Its unique chemical reactivity, particularly its propensity for polymerization and functionalization, has cemented its role in the production of specialty resins and as a versatile intermediate in the synthesis of complex organic molecules.^{[1][4][5]} This guide provides a technical overview of the discovery, historical context, key experimental protocols, and the evolving applications of indene and its derivatives for an audience of researchers, scientists, and drug development professionals.

Discovery and Isolation from Coal Tar

Indene was first identified as a constituent of coal tar, the complex liquid byproduct of coal carbonization. It is found in the fractional distillate boiling between 175–185 °C.^[1] The historical method for its isolation leverages the weakly acidic nature of the C-H bonds of the five-membered ring (pK_a ≈ 20), which can be deprotonated by strong bases like sodium metal.^[1]

Experimental Protocol: Historical Isolation of Indene from Coal Tar

This protocol is based on the classical method described in historical chemical literature.[1]

Objective: To isolate indene from the 175-185 °C coal tar fraction.

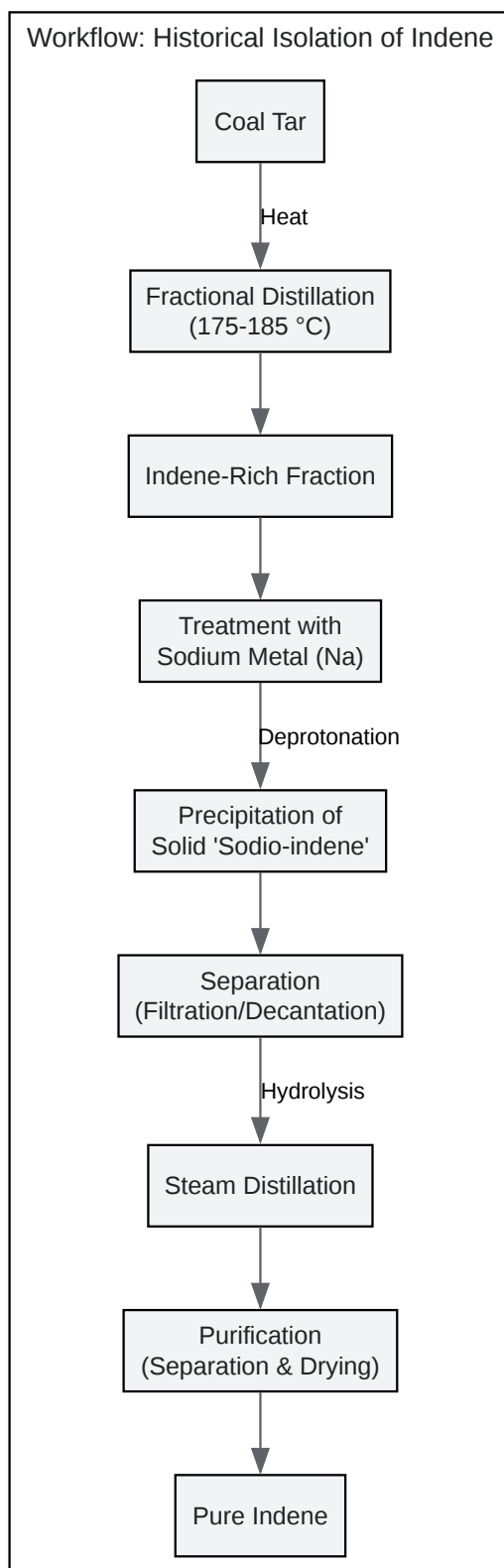
Materials:

- Coal tar fraction (boiling range 175-185 °C)
- Sodium metal
- Steam generator
- Distillation apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous calcium chloride)

Methodology:

- Fractional Distillation: The raw coal tar is subjected to fractional distillation. The fraction boiling in the range of 175–185 °C, which is rich in indene, is collected.
- Formation of Sodio-indene: The collected fraction is heated and treated with metallic sodium. The acidic methylene protons of indene react with sodium to form the solid sodium salt, "sodio-indene" (sodium indenide). This allows for the separation of indene from other non-acidic hydrocarbons in the fraction.
- Precipitation and Separation: The reaction mixture is cooled, allowing the solid sodio-indene to precipitate. The solid is then separated from the remaining liquid hydrocarbons by filtration or decantation.
- Regeneration of Indene: The isolated sodio-indene is transferred to a flask. Steam is passed through the solid material. The ionic sodio-indene is hydrolyzed back to the volatile indene, which co-distills with the steam.
- Collection and Purification: The steam distillate, containing a mixture of indene and water, is collected. The indene is separated from the aqueous layer using a separatory funnel. The

resulting organic layer is dried over a suitable drying agent and may be further purified by redistillation to yield pure indene.



[Click to download full resolution via product page](#)**Fig. 1:** Workflow for the historical isolation of indene from coal tar.

Physicochemical Properties

Indene is a colorless, flammable liquid with a distinct aromatic odor.[1][2] It is insoluble in water but soluble in most common organic solvents like benzene, alcohol, and ether.[2][6] Due to its tendency to polymerize and oxidize, commercial preparations are often stabilized with inhibitors like p-tert-butylcatechol and stored under refrigeration.[2][6]

Table 1: Quantitative Physicochemical Data for Indene (C₉H₈)

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈	[1][6]
Molar Mass	116.16 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[1][6]
Density	0.996 - 0.997 g/mL at 25 °C	[1][2][6]
Melting Point	-1.8 to -5 °C	[1][2][6]
Boiling Point	181-182.6 °C	[1][2][6]
Flash Point	78.3 °C (172.9 °F)	[1]
Refractive Index (n _{20/D})	1.5762 - 1.595	[6][7]
Acidity (pKa in DMSO)	20.1	[1]

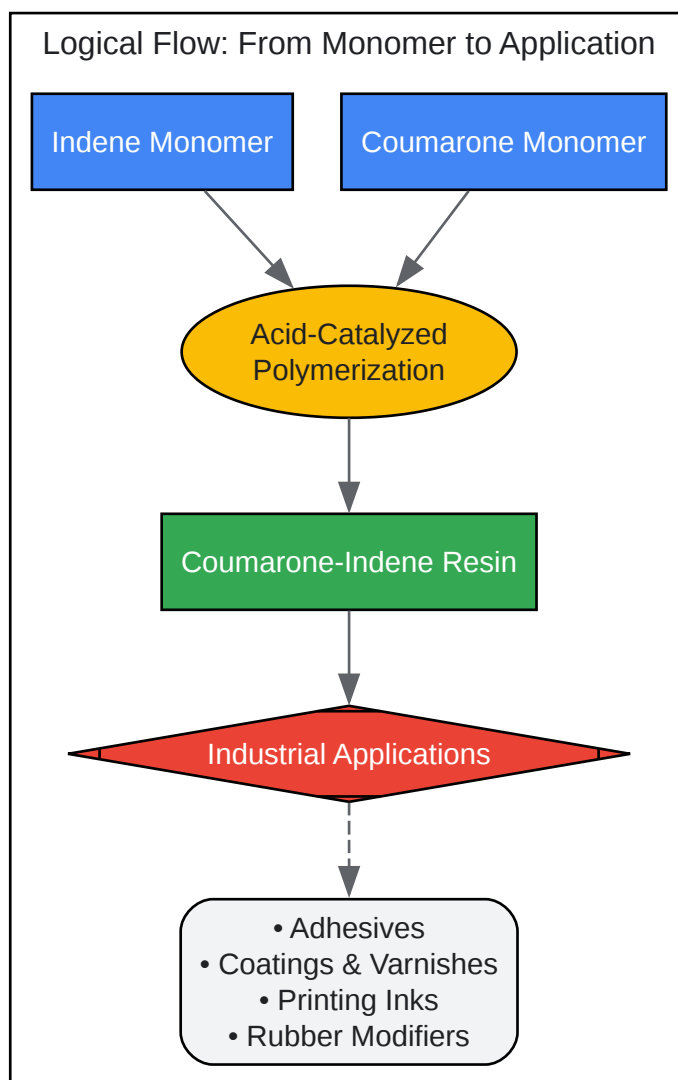
| Water Solubility | Insoluble [1][2][6] |

Key Reactions and Mechanisms

The chemical reactivity of indene is dominated by the fused ring system. It undergoes reactions typical of aromatic compounds, alkenes, and compounds with acidic methylene protons.

Polymerization

Indene readily polymerizes upon exposure to light, heat, or acid catalysts.[1][2] This reactivity is the basis for its primary industrial application: the production of coumarone-indene resins. These thermoplastic resins are formed by the polymerization of indene and coumarone, which are both present in the same coal tar fraction.[5][8]



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Fig. 2: From indene monomer to industrial resin applications.

Oxidation

Oxidation of indene cleaves the five-membered ring. A historically significant reaction is the oxidation with acidic dichromate, which yields homophthalic acid (o-carboxylphenylacetic acid).

[\[1\]](#)

Condensation Reactions

The active methylene group of indene readily participates in condensation reactions. For example, it condenses with aldehydes or ketones in the presence of an alkali base to form highly colored benzofulvene derivatives.[\[1\]](#)

Experimental Protocol: Synthesis of a Benzofulvene Derivative

Objective: To synthesize a benzofulvene via the condensation of indene with a ketone (e.g., acetone) in the presence of a base.

Materials:

- Indene
- Acetone
- Sodium ethoxide solution
- Ethanol (as solvent)
- Stirring apparatus
- Reaction flask with condenser

Methodology:

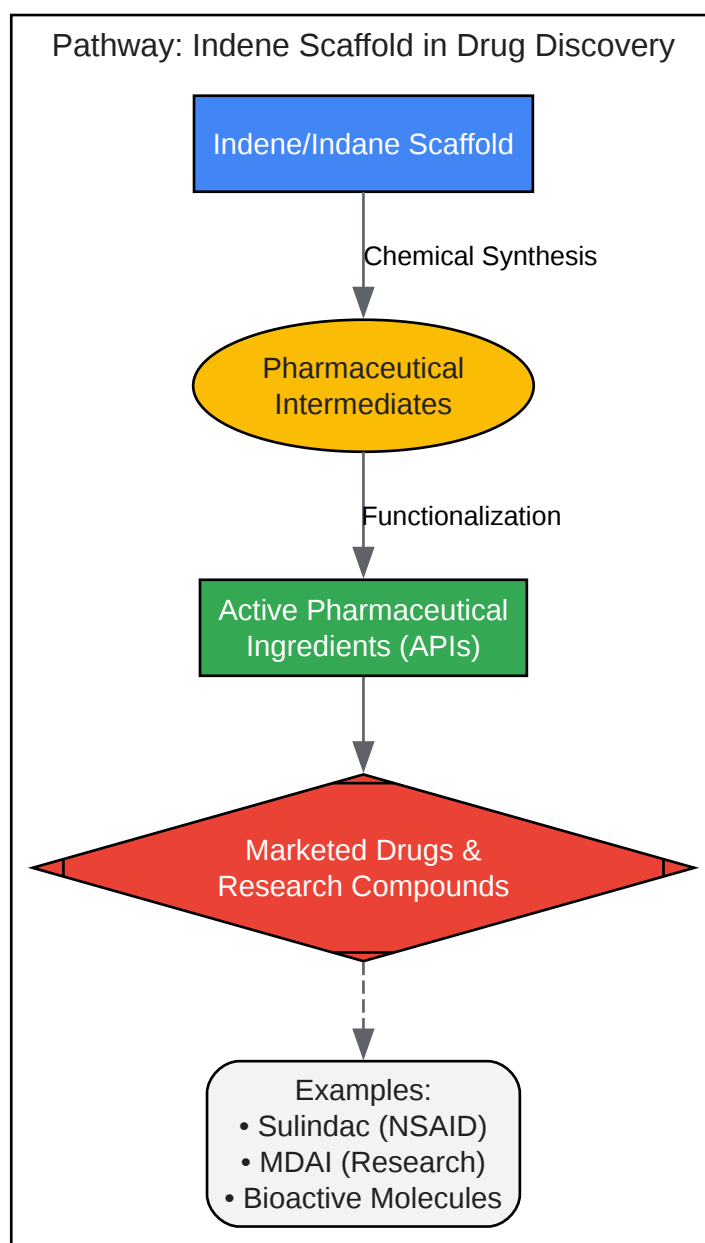
- **Reaction Setup:** A solution of indene in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Addition of Reagents:** An equimolar amount of acetone is added to the flask.
- **Base-Catalyzed Condensation:** A catalytic amount of sodium ethoxide solution is slowly added to the stirring mixture. The sodium ethoxide acts as a base, deprotonating the indene to form the indenyl anion.

- **Nucleophilic Attack:** The indenyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.
- **Dehydration:** The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, conjugated benzofulvene product. The reaction mixture typically develops a deep color.
- **Workup and Isolation:** After the reaction is complete (monitored by TLC), the mixture is neutralized. The product may be isolated by precipitation upon adding water, followed by filtration, washing, and recrystallization to yield the purified benzofulvene derivative.

Role in Drug Development and Medicinal Chemistry

While the initial applications of indene were purely industrial, the indene and its hydrogenated form, indane, have emerged as important structural motifs in medicinal chemistry.^{[1][9]} The rigid bicyclic scaffold is a useful template for designing molecules that can interact with specific biological targets.

Several derivatives have found direct application as pharmaceuticals. A notable example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) that features an indene core.^[1] Furthermore, certain indane derivatives have been investigated as empathogen-entactogens in neuroscience research, including MDAI and MDMAI, which are structurally related to psychoactive compounds like MDMA.^[10] The versatility of the indene scaffold makes it a valuable building block for synthesizing pharmaceutical intermediates, which are then used to construct more complex active pharmaceutical ingredients (APIs).^{[4][5]}



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Fig. 3: Logical pathway from the indene scaffold to pharmaceutical agents.

Conclusion

The history of indene is a compelling narrative of chemical evolution. From its humble origins as a component of coal tar, it was first valued for its ability to form durable polymers. Over decades of research, its rich and versatile chemistry was uncovered, establishing it as a valuable synthetic intermediate. Today, the indene scaffold continues to be a subject of interest,

particularly for professionals in drug development who leverage its rigid structure to design novel therapeutics. The journey from industrial resin to medicinal scaffold underscores the enduring importance of fundamental chemical discovery and its far-reaching impact on science and technology.

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